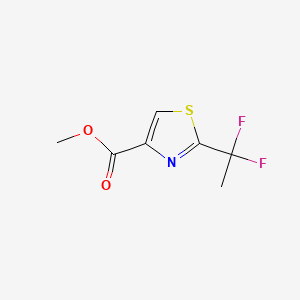

Methyl 2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylate

Description

Methyl 2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 1,1-difluoroethyl group and at position 4 with a methyl carboxylate. Thiazole derivatives are widely studied for their pharmacological and agrochemical applications due to their diverse electronic and steric properties. This article compares the target compound with structurally similar thiazole-4-carboxylates, focusing on substituent effects, synthetic methods, and physicochemical properties.

Properties

Molecular Formula |

C7H7F2NO2S |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

methyl 2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C7H7F2NO2S/c1-7(8,9)6-10-4(3-13-6)5(11)12-2/h3H,1-2H3 |

InChI Key |

YPLZTVGNMKLXIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=CS1)C(=O)OC)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with difluoroethylating agents under controlled conditions. One common method includes the use of difluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects at Position 2

The substituent at position 2 of the thiazole ring significantly influences electronic and steric properties. Key analogs include:

Aromatic Substituents

- Methyl 2-(4-Fluorophenyl)-1,3-thiazole-4-carboxylate (CAS 1314419-46-9): The 4-fluorophenyl group introduces aromaticity and electron-withdrawing effects via the fluorine atom. This enhances stability and may improve binding affinity in biological targets compared to aliphatic substituents . Melting Point: Not explicitly reported, but fluorinated aryl thiazoles generally exhibit higher melting points due to increased crystallinity.

Ethyl 2-[3-(Trifluoromethyl)phenyl]-1,3-Thiazole-4-Carboxylate (CAS 132089-39-5):

Aliphatic Substituents

- Methyl 2-(1,1-Difluoroethyl)-1,3-Thiazole-4-Carboxylate: The 1,1-difluoroethyl group is less sterically bulky than aryl substituents but introduces two electronegative fluorine atoms. This may reduce metabolic degradation (e.g., cytochrome P450-mediated oxidation) compared to non-fluorinated aliphatic groups. ¹⁹F NMR: Expected δ ~ -120 to -125 ppm for CF₂ group, distinct from aryl fluorine signals (δ ~ -110 to -115 ppm) .

Amino/Acyl Substituents

- The benzoyl group at position 5 adds steric bulk and conjugation, which may hinder rotational freedom . Yield: 65% via condensation of 3-chloro-2,4-dioxo-4-benzenebutanoic acid methyl ester with pyrrolidinecarbothioamide .

Ester Group Variation (Position 4)

The alkyl chain length of the carboxylate ester influences solubility and hydrolysis kinetics:

- Ethyl Ester (e.g., Ethyl 2-[(2-Fluorophenyl)Methyl]-1,3-Thiazole-4-Carboxylate, CAS 138568-70-4):

Physicochemical Properties

Biological Activity

Methyl 2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thiazole family of compounds, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the difluoroethyl group is significant as it may influence the compound's biological properties.

Molecular Formula: CHFNOS

Molecular Weight: 196.19 g/mol

CAS Number: Not specified in search results.

The biological activity of thiazole derivatives often involves interaction with various molecular targets, including enzymes and receptors. The thiazole ring can facilitate binding to active sites of enzymes, potentially leading to inhibition or modulation of their activity.

- Antimicrobial Activity: Compounds within this class have shown potential as antimicrobial agents. For instance, thiazole derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis and other pathogens by targeting specific metabolic pathways .

- Cytokine Modulation: Some thiazole compounds exhibit the ability to inhibit p38 MAP kinase and TNF-alpha production, which are crucial in inflammatory responses. This suggests potential applications in treating cytokine-mediated diseases .

Case Studies and Experimental Data

Several studies have investigated the biological activity of thiazole derivatives similar to this compound. Below is a summary of relevant findings:

Therapeutic Applications

The potential therapeutic applications for this compound include:

- Antimicrobial Agents: Due to its activity against bacterial strains like M. tuberculosis, it could be developed into new antibiotics.

- Anti-inflammatory Drugs: Its ability to modulate cytokine production positions it as a candidate for treating inflammatory diseases.

- Cancer Therapy: Research into thiazoles has indicated possible roles in cancer treatment through their effects on cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.